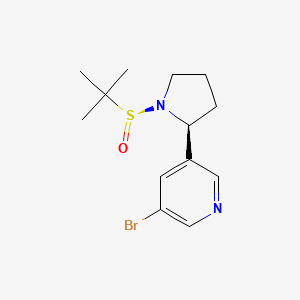

3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine

Description

3-Bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine is a chiral pyridine derivative featuring a bromine substituent at the 3-position and a stereochemically defined pyrrolidine ring at the 5-position. The pyrrolidine moiety is further modified with a tert-butylsulfinyl group, which introduces both steric bulk and stereoelectronic effects. This compound is marketed by CymitQuimica (Ref: 10-F986369) with pricing at €622.00/g (1g scale), significantly higher than many related derivatives, likely due to its enantiomeric purity [(S,S)-configuration] and functional complexity .

Key structural attributes:

- Pyridine core: Provides aromaticity and serves as a scaffold for substitution.

- Bromo group: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

- Sulfinyl-pyrrolidine: The tert-butylsulfinyl group acts as a chiral directing group, critical for asymmetric synthesis or medicinal chemistry applications.

Properties

IUPAC Name |

3-bromo-5-[(2S)-1-[(S)-tert-butylsulfinyl]pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNCTYJSBALWII-SGTLLEGYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination of Pyridine: : The synthesis begins with the bromination of pyridine to form 3-bromopyridine. Bromine is typically used as the brominating agent, and the reaction is carried out under controlled conditions to ensure selective bromination.

Formation of Pyrrolidine Moiety: : The next step involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of an appropriate 2-pyrrolidone derivative with tert-butanesulfinamide, followed by reduction.

Coupling Reaction: : The final step is the coupling of the brominated pyridine with the sulfinyl-substituted pyrrolidine. This step may require the use of a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine would involve scaling up the aforementioned synthetic routes. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: : The bromine atom in 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.

Oxidation and Reduction: : The sulfinyl group can participate in oxidation and reduction reactions, offering a pathway to various derivatives.

Common Reagents and Conditions

Nucleophiles: : To facilitate substitution reactions, common nucleophiles such as amines or thiols can be used.

Oxidizing Agents: : Agents like hydrogen peroxide can be employed to oxidize the sulfinyl group.

Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

Substituted Pyridines: : Depending on the nucleophile used, various substituted pyridines can be obtained.

Sulfonyl Derivatives: : Oxidation of the sulfinyl group can yield sulfonyl derivatives with distinct properties.

Scientific Research Applications

3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine has found applications in several fields:

Chemistry: : As a synthetic intermediate for the preparation of more complex molecules.

Biology: : Investigated for its potential as a bioactive compound in drug discovery.

Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: : Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine exerts its effects depends on its interaction with molecular targets. These interactions can include binding to specific enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets will vary based on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Halogen Substituents

The following table highlights compounds with analogous pyridine-pyrrolidine frameworks and halogen substituents:

Key Observations :

- Substituent Diversity : The target compound’s tert-butylsulfinyl group distinguishes it from silyl-protected (e.g., TBDMS) or carbamate-containing analogues . Sulfinyl groups are stronger chiral auxiliaries compared to silyl ethers, enhancing enantioselectivity in synthesis.

- Halogen Positioning : Bromine at C3 (target) vs. C5 ( compound) alters electronic properties and reactivity. For example, C3 bromine may favor meta-directing effects in further functionalization.

- Cost Factors : The target compound’s price is ~55% higher than structurally related derivatives, likely due to the enantioselective synthesis required for its (S,S)-configuration .

Stereochemical and Functional Group Comparisons

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613):

- (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine oxalate ():

- Shares a pyrrolidine-pyridine backbone but lacks the sulfinyl group. The oxalate salt form (MW: 317.14) suggests utility in pharmaceutical salt formulations, whereas the target’s sulfinyl group favors synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.